2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-5-30-18(27)15-12(4)16(19(28)31-6-2)33-17(15)23-14(26)10-32-20-22-13-8-7-11(3)9-25(13)21(29)24-20/h7-9H,5-6,10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMMXHKOPKSDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene ring, followed by the introduction of the diethyl and methyl groups. The final steps involve the addition of the pyrido[1,2-a][1,3,5]triazin-2-yl group and the acetamido group. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a fully saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 5-[[2-(5,6-Dimethylthieno[2,3-d]Pyrimidin-4-Yl)Sulfanylacetyl]Amino]-3-Methylthiophene-2,4-Dicarboxylate (CAS: 315682-32-7)
- Structural Differences: Replaces the pyrido-triazinone group with a thieno-pyrimidine ring.
- Physicochemical Properties: Higher molecular weight (622.7 g/mol vs. ~600 g/mol estimated for the target compound) due to additional methyl groups on the thieno-pyrimidine ring. Melting points for similar thiophene dicarboxylates range between 215–245°C .
- Bioactivity: Thieno-pyrimidine analogs exhibit kinase inhibition and antimicrobial effects, suggesting the target compound may share similar mechanisms .
Tetrahydroimidazo[1,2-a]Pyridine Dicarboxylates (e.g., Compounds 1l, 2c, 2d)
- Functional Groups: Cyano and nitro substituents (e.g., in 2d) increase electrophilicity, contrasting with the target compound’s methyl and ester groups.
- Synthetic Yields : Reported yields for these derivatives (51–61%) are moderate, comparable to multi-step thiophene syntheses .
Triazine-Based Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structural Contrast: Feature triazine cores linked to sulfonylurea groups instead of thiophene dicarboxylates. The target compound’s pyrido-triazinone group may offer similar stability but distinct reactivity .
- Applications : Sulfonylurea triazines are herbicides, whereas the target compound’s bioactivity (if any) remains speculative but could involve enzyme inhibition (e.g., HDACs) .
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Synthetic Challenges: The target compound’s pyrido-triazinone-thiophene hybrid requires multi-step synthesis, akin to methods for tetrahydroimidazo-pyridines (e.g., one-pot reactions with malononitrile or ethyl cyanoacetate) .
- Similarity Indexing: Using Tanimoto coefficients (as in ), the compound may show ~60–70% similarity to bioactive triazines or thieno-pyrimidines, suggesting overlapping pharmacophores .
- Stability : The ester groups in thiophene dicarboxylates are prone to hydrolysis under basic conditions, necessitating formulation strategies to enhance shelf life .
Biological Activity
Chemical Structure and Synthesis
The compound features a thiophene core substituted with various functional groups, including diethyl and methyl groups. The synthesis typically involves multi-step organic reactions, including acylation and thiolation processes. While specific synthetic pathways for this compound are not widely documented in the literature, similar compounds have been synthesized using techniques such as:
- Condensation Reactions : Combining thiophene derivatives with acylating agents.
- Sulfanylation : Introducing sulfur-containing groups to enhance biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, analogs of thiophene derivatives have demonstrated potent inhibitory effects on various cancer cell lines, including ovarian and cervical cancer cells. These compounds often target folate receptors (FR) and proton-coupled folate transporters (PCFT), which are overexpressed in many tumors.
Case Study: Inhibition of Cancer Cell Proliferation
A study on related thienoyl regioisomers revealed that certain compounds inhibited the proliferation of human tumor cells at subnanomolar concentrations. The mechanism of action involves selective uptake via FRα and PCFT, which correlates with their potent in vitro antitumor activities .
Enzyme Inhibition
Compounds similar to the target compound have also been found to inhibit key enzymes involved in nucleotide synthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase). Inhibition of GARFTase is particularly relevant as it plays a crucial role in the folate metabolic pathway, which is essential for DNA synthesis and cell proliferation.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of tumor cell lines | |
| Enzyme Inhibition | GARFTase inhibition | |
| Selective Uptake | Targeting FRα and PCFT |
Pharmacological Implications
The pharmacological profile of 2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate suggests potential applications in cancer therapy due to its selective targeting mechanisms. The ability to inhibit specific transporters and enzymes could lead to reduced side effects compared to traditional chemotherapeutic agents.
Toxicity Studies
While the efficacy of this compound is promising, toxicity studies are essential to evaluate its safety profile. Preliminary assessments should focus on:
- Cytotoxicity : Evaluating effects on normal versus cancerous cells.
- In vivo Studies : Assessing the compound's pharmacokinetics and biodistribution in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
